6-n-Butyl-2-pyridinecarboxylic acid
Description
6-n-Butyl-2-pyridinecarboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and an n-butyl alkyl chain at position 5. Pyridinecarboxylic acids are versatile compounds in organic synthesis, coordination chemistry, and pharmaceutical research due to their ability to act as ligands or intermediates.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-butylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-3-5-8-6-4-7-9(11-8)10(12)13/h4,6-7H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
UOPAAWLTEKWBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of 6-n-Butyl-2-pyridinecarboxylic acid can be contextualized by comparing it to related pyridinecarboxylic acid derivatives. Key differences arise from substituent type, chain length, and functional group modifications.
Substituent Effects: Alkyl Chain Length and Functional Groups
6-Methyl-2-pyridinecarboxaldehyde (CAS#: N/A) :
This compound replaces the carboxylic acid with an aldehyde group and features a methyl substituent at position 6. The shorter methyl chain reduces lipophilicity compared to n-butyl, while the aldehyde group enables condensation reactions (e.g., Schiff base formation). Such reactivity contrasts with the carboxylic acid’s capacity for salt formation or hydrogen bonding .6-Hydrazinenicotinic Acid :
Synthesized via hydrazine substitution at position 6 (), this derivative retains the carboxylic acid group but introduces a nucleophilic hydrazine moiety. The hydrazine group facilitates conjugation with carbonyl compounds, making it valuable for synthesizing hydrazides or heterocycles. In contrast, the n-butyl group in this compound is chemically inert, prioritizing hydrophobic interactions over reactivity .- The n-butyl group in the target compound, however, favors steric bulk and nonpolar interactions, which may optimize its performance in hydrophobic environments (e.g., lipid bilayer penetration) .
Physicochemical Properties
The table below summarizes inferred or literature-supported properties of selected analogs:
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